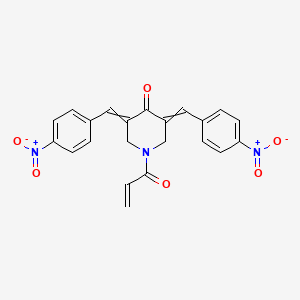![molecular formula C7H11NO B1330861 8-Azabicyclo[3.2.1]octan-3-one CAS No. 5632-84-8](/img/structure/B1330861.png)
8-Azabicyclo[3.2.1]octan-3-one
Overview
Description
8-Azabicyclo[3.2.1]octan-3-one, also known as 8-aza-bicyclo[3.2.1]octane-3-one or simply azabicyclo[3.2.1]octan-3-one, is a heterocyclic organic compound with a molecular formula of C8H15NO. It is a bicyclic molecule containing a nitrogen atom and an oxygen atom linked by a double bond. This compound is a versatile organic compound with a variety of applications in scientific research.
Scientific Research Applications
1. Enantioselective Construction for Tropane Alkaloids
8-Azabicyclo[3.2.1]octan-3-one is pivotal in the synthesis of tropane alkaloids, known for various biological activities. Researchers have focused on stereoselective construction methods, emphasizing enantioselective approaches for this bicyclic scaffold. The methodologies include stereocontrolled formation and desymmetrization of tropinone derivatives (S. Rodríguez et al., 2021).
2. Conformational Studies
N-Substituted 8-azabicyclo[3.2.1]octan-3-ones have been studied for their conformational preferences using NMR spectroscopy. These studies reveal consistent conformational characteristics across different ketones (M. Arias et al., 1986).
3. Synthesis of Structural Analogs
The compound has been used in the synthesis of various structural analogs, including those of epibatidine, demonstrating its versatility as a chemical precursor (I. Babkin et al., 2015).
4. Asymmetric 1,3-Dipolar Cycloaddition
In the field of organic synthesis, 8-Azabicyclo[3.2.1]oct-3-en-2-ones were prepared using asymmetric 1,3-dipolar cycloadditions. This method achieved excellent diastereofacial selectivity, contributing to stereochemistry studies (N. Curtis et al., 2006).
5. Synthesis of Constrained Proline Analogue
A novel synthesis approach for 8-azabicyclo[3.2.1]octane-1-carboxylic acid was developed. This proline analogue showcases the utility of this compound in producing new bicyclic structures (D. Casabona et al., 2007).
6. Azabicycloalkanes as Analgetics
Research on 1-phenyl-6-azabicyclo[3.2.1]octanes, which involve the this compound structure, has contributed to understanding analgesic properties and narcotic antagonist activities (M. Takeda et al., 1977).
7. Natural Occurrence and Synthetic Applications
Studies on 2,8-Diheterobicyclo[3.2.1]octanes, related to this compound, have explored their natural occurrence and synthetic applications. These compounds are significant in the synthesis of biologically active natural products and as versatile building blocks in organic synthesis (MariFe Flores & D. Díez, 2014).
Safety and Hazards
The safety data sheet for 8-Benzyl-8-azabicyclo[3.2.1]octan-3-endo-ol, a related compound, suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It also recommends using personal protective equipment, ensuring adequate ventilation, and storing in a well-ventilated place .
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is a part of 8-Azabicyclo[321]octan-3-one, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
It is known that the stereochemical control in the formation of the 8-azabicyclo[321]octane architecture is achieved directly in the same transformation that generates the 8-azabicyclo[321]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .
Biochemical Pathways
It is known that the 8-azabicyclo[321]octane scaffold is a key intermediate in the synthesis of tropane alkaloids .
Biochemical Analysis
Biochemical Properties
The 8-Azabicyclo[3.2.1]octan-3-one scaffold is involved in the synthesis of tropane alkaloids . It interacts with various enzymes and proteins during these biochemical reactions. The nature of these interactions is complex and involves multiple steps, including the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Cellular Effects
The cellular effects of this compound are primarily observed in its role as a precursor in the synthesis of tropane alkaloids . These alkaloids have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its transformation into the 8-azabicyclo[3.2.1]octane architecture, a process that can occur directly in the same transformation or in a desymmetrization process starting from achiral tropinone derivatives . This transformation involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound plays a crucial role in the synthesis of tropane alkaloids , which suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.
Metabolic Pathways
This compound is involved in the metabolic pathways that lead to the synthesis of tropane alkaloids . This process involves interactions with various enzymes and cofactors, and may also have effects on metabolic flux or metabolite levels .
Properties
IUPAC Name |
8-azabicyclo[3.2.1]octan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO/c9-7-3-5-1-2-6(4-7)8-5/h5-6,8H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDLBKMNONQOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CC1N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971755 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5632-84-8 | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5632-84-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=351100 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 8-Azabicyclo[3.2.1]octan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 8-Azabicyclo[3.2.1]octan-3-one?
A1: this compound has the molecular formula C8H13NO and a molecular weight of 139.19 g/mol.
Q2: Are there any characteristic spectroscopic features of this compound?
A2: Yes, the presence of the ketone functionality is readily identified by a strong absorption band in the infrared (IR) spectrum around 1700 cm-1 []. Additionally, proton and carbon nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the compound's structure and conformation [, ].
Q3: How does the N-substitution on the this compound core impact its activity?
A3: N-substitution significantly influences the conformational preference of the bicyclic system, impacting its interaction with biological targets [, ]. For instance, N-aryl substituted derivatives exhibit different pharmacological profiles compared to N-alkyl analogs [, ].
Q4: What is the impact of introducing arylmethylidene groups at the 2 and 4 positions of this compound?
A4: Introducing arylmethylidene groups at the 2 and 4 positions, forming 2,4-bis(arylmethylidene)-8-azabicyclo[3.2.1]octan-3-ones, has been explored for anticancer activity. Modifications to the aryl substituents affect the potency and selectivity against various cancer cell lines [, , ].
Q5: Can chiral derivatives of this compound be utilized as ligands in asymmetric catalysis?
A5: Yes, chiral phosphites and phosphoramidites derived from the 6-hydroxy derivative of this compound have shown promise as ligands in copper-catalyzed asymmetric conjugate additions and rhodium-mediated asymmetric hydrogenations [].
Q6: What are common synthetic strategies for accessing the this compound core?
A6: The classical Mannich-type condensation is a well-established approach for constructing the tropane skeleton []. Additionally, ring expansion methodologies starting from smaller ring systems have been explored [].
Q7: Are there efficient methods to selectively synthesize specific diastereomers of 2-substituted 8-Azabicyclo[3.2.1]octan-3-ones?
A7: Yes, controlling the reaction conditions during aldol condensation reactions can influence the diastereoselectivity. For example, using low concentrations of aqueous NaOH solution favors the formation of 2-substituted 8-azabicyclo[3.2.1]octan-3-ones over the 2,4-disubstituted derivatives [, ].
Q8: How can the relative configuration of this compound aldol products be determined?
A8: NMR spectroscopy, specifically analysis of vicinal coupling constants and chemical shifts, is a powerful tool for assigning the relative configuration of these aldol products. Derivatisation, for example, forming tert-butyldimethylsilyl (TBDMS) ethers, can further aid in configuration determination [].
Q9: What are the potential pharmaceutical applications of this compound derivatives?
A9: Derivatives of this compound have been investigated for various pharmacological activities, including anticonvulsant, antiarrhythmic, choleretic (promoting bile flow), and anticancer effects [, ].
Q10: Have any natural products containing the this compound scaffold been isolated?
A10: Yes, the tropane alkaloids, which encompass compounds like cocaine and atropine, share the 8-methyl-8-azabicyclo[3.2.1]octane core as a key structural feature. These alkaloids are found in plants from families like Solanaceae and Erythroxylaceae [, ].
Q11: Have computational methods been applied to study this compound derivatives?
A11: Yes, computational tools such as 2D-QSAR (Quantitative Structure-Activity Relationship) modeling have been employed to understand the relationship between structural features of tropane-based compounds and their antiproliferative activity [, ].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
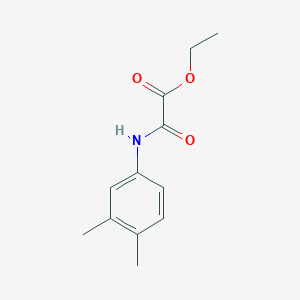
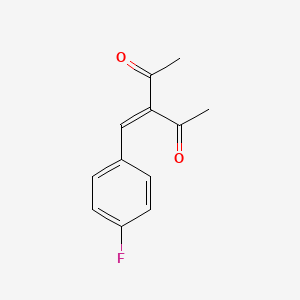

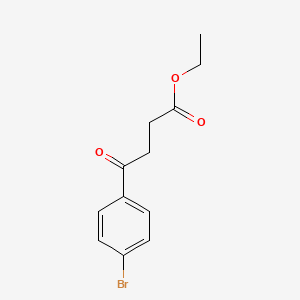
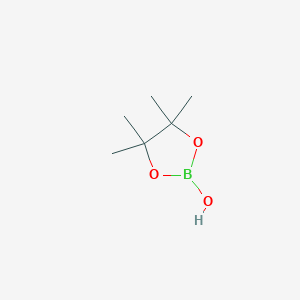
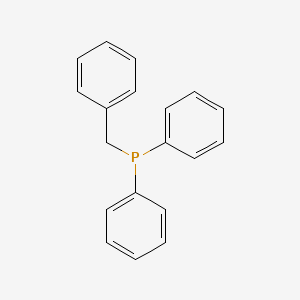
![2H-Pyrido[4,3-b][1,4]thiazin-3(4H)-one](/img/structure/B1330787.png)
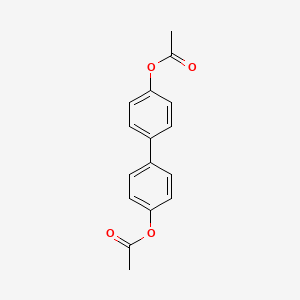
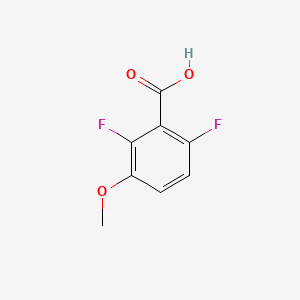
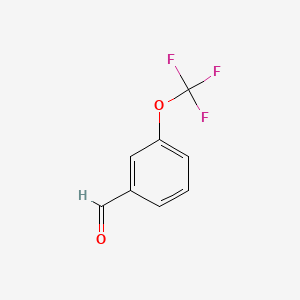

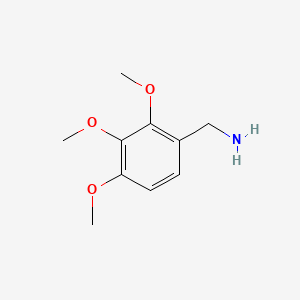
![[2-(4-Hydroxyphenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1330803.png)
